molecular formula C20H17NO4S2 B2911659 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1421522-62-4

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2911659
CAS No.: 1421522-62-4
M. Wt: 399.48
InChI Key: JVTYHIDBFZYZNI-UHFFFAOYSA-N
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Description

This compound is a benzofuran-2-carboxamide derivative featuring dual thiophene substituents and a hydroxy-methyl bridge. The benzofuran core is substituted with a methoxy group at position 7, while the thiophene moieties contribute to its electronic and steric properties.

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S2/c1-24-14-5-2-4-12-10-15(25-19(12)14)20(23)21-11-13-7-8-17(27-13)18(22)16-6-3-9-26-16/h2-10,18,22H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTYHIDBFZYZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound characterized by its thiophene core structure, which is known for its stability and electronic properties. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects.

Chemical Structure and Properties

The compound features multiple thiophene rings and functional groups that enhance its reactivity. The IUPAC name of the compound reflects its intricate structure, which includes a benzofuran moiety and carboxamide functional group. The molecular formula is C16H15NO2S3C_{16}H_{15}NO_2S_3, indicating a significant presence of sulfur, which contributes to the compound's unique properties.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit promising antitumor activity. For instance, a study on related 5-(thiophen-2-yl)-substituted 2-aminobenzamide derivatives demonstrated their effectiveness as histone deacetylase (HDAC) inhibitors, leading to reduced tumor growth in HCT116 cell lines and xenograft models in mice. The compound 8b showed tumor volume reduction rates comparable to established HDAC inhibitors like MS-275 without inducing significant weight loss in treated mice .

The proposed mechanism for the antitumor activity involves the inhibition of HDACs, which play a crucial role in regulating gene expression related to cell cycle progression and apoptosis. By inhibiting these enzymes, the compound may induce cell cycle arrest and promote apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to its antitumor properties, compounds with similar structures have been noted for their anti-inflammatory activities. Thiophene derivatives are reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may also possess therapeutic potential in treating inflammatory diseases.

Case Studies

StudyCompoundModelFindings
8bHCT116 Cell LineReduced tumor growth; T/C: 60% at 45 mg/kg
8bXenograft MiceComparable efficacy to MS-275; no significant weight loss
Thiophene DerivativesIn vitro assaysInhibition of COX and LOX; modulation of inflammatory cytokines

Comparison with Similar Compounds

Data Tables

Table 2: Crystallographic and Electronic Properties

Compound Name Dihedral Angle (Thiophene–Aryl) Dominant Interactions Molecular Weight (g/mol)
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide Predicted: 10–15° C–H⋯O/S, hydrogen bonding ~435.5 (C22H19NO4S2)
N-(2-Nitrophenyl)thiophene-2-carboxamide 8.5–13.5° C–H⋯O, C–H⋯S 262.3
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide N/A π-π stacking (furan/thiophene) 367.4

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